4-Bromo-2-(bromomethyl)quinoline

MAO Inhibition Neurodegeneration Medicinal Chemistry

4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) is a brominated heterocyclic compound characterized by a fused bicyclic quinoline ring system bearing a bromine atom at the 4-position and a reactive bromomethyl group at the 2-position. This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery, with applications as a key scaffold for developing therapeutic agents targeting HCV and exhibiting differential inhibition against monoamine oxidase (MAO) enzymes.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 89446-61-7
Cat. No. B1442825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(bromomethyl)quinoline
CAS89446-61-7
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)CBr)Br
InChIInChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2
InChIKeyIQFQZZRNPCQDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) | Dual Reactive Quinoline Building Block for Targeted Medicinal Chemistry


4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) is a brominated heterocyclic compound characterized by a fused bicyclic quinoline ring system bearing a bromine atom at the 4-position and a reactive bromomethyl group at the 2-position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery, with applications as a key scaffold for developing therapeutic agents targeting HCV [2] and exhibiting differential inhibition against monoamine oxidase (MAO) enzymes [3]. Its dual reactive centers enable distinct chemoselectivity for sequential derivatization not achievable with mono-bromomethyl quinoline analogs.

Why 4-Bromo-2-(bromomethyl)quinoline Cannot Be Replaced by Common Bromomethylquinoline Analogs


Unlike mono-bromomethyl quinoline derivatives such as 2-(bromomethyl)quinoline (CAS 5632-15-5), 4-(bromomethyl)quinoline (CAS 5632-16-6), 6-(bromomethyl)quinoline (CAS 101279-39-4), or 8-(bromomethyl)quinoline (CAS 7496-46-0), 4-Bromo-2-(bromomethyl)quinoline incorporates two distinct bromine-containing reactive centers. This structural difference confers dual orthogonal reactivity, enabling sequential chemoselective transformations that are inaccessible with single-bromomethyl analogs [1]. The 2-bromomethyl group provides a site for nucleophilic displacement, while the 4-bromo substituent can independently participate in cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. Furthermore, the presence of the 4-bromo substituent significantly modulates biological activity profiles, as evidenced by differential MAO-A and MAO-B inhibition data, with the 4-bromo-containing scaffold exhibiting measurable selectivity [3]. Substituting this compound with a simpler bromomethylquinoline would alter both the chemical reactivity sequence and the resulting biological potency and selectivity.

Quantitative Differentiation Evidence: 4-Bromo-2-(bromomethyl)quinoline vs. Closest Analogs and In-Class Candidates


Differential MAO-A vs. MAO-B Inhibitory Activity Confers Functional Selectivity Over 2-(Bromomethyl)quinoline Analogs

4-Bromo-2-(bromomethyl)quinoline demonstrates significant inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 471 nM, while exhibiting substantially weaker inhibition of MAO-A with an IC50 of 57,300 nM [1]. This represents a >120-fold selectivity for MAO-B over MAO-A. In contrast, a close structural analog lacking the 4-bromo substituent, 2-(bromomethyl)quinoline, displays a markedly different inhibition profile with IC50 >100,000 nM against both MAO-A and MAO-B, indicating that the 4-bromo substitution is essential for achieving meaningful MAO-B inhibition and selectivity [2].

MAO Inhibition Neurodegeneration Medicinal Chemistry

Dual Reactive Centers Enable Orthogonal Sequential Functionalization Not Possible with Mono-Bromomethyl Quinolines

The presence of both a C4-aryl bromide and a C2-bromomethyl group in 4-Bromo-2-(bromomethyl)quinoline permits two orthogonal, sequential synthetic transformations from a single starting material [1]. Mono-bromomethyl quinoline analogs, including 2-(bromomethyl)quinoline (CAS 5632-15-5), 4-(bromomethyl)quinoline (CAS 5632-16-6), 6-(bromomethyl)quinoline (CAS 101279-39-4), and 8-(bromomethyl)quinoline (CAS 7496-46-0), each contain only a single bromomethyl group for nucleophilic substitution, with no capacity for subsequent cross-coupling at an independent site [2]. This dual-reactivity profile is explicitly leveraged in patent literature describing the synthesis of HCV therapeutic agents, where the 4-bromo substituent participates in cross-coupling reactions while the 2-bromomethyl group undergoes nucleophilic displacement in a defined sequence [3].

Chemical Synthesis Cross-Coupling Building Block

Documented Utility as HCV Therapeutic Intermediate Validates Pharmaceutical Relevance Over Non-Substituted Analogs

4-Bromo-2-(bromomethyl)quinoline and its 4-bromo-substituted quinoline class are explicitly claimed as key intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections in US Patent US8633320B2 assigned to Boehringer Ingelheim [1]. This patent specifically teaches methods for preparing bromo-substituted quinolines of formula (I), encompassing compounds with the 4-bromo substitution pattern characteristic of the target compound. In contrast, non-brominated or differently substituted bromomethylquinoline analogs are not identified as intermediates in the patented HCV therapeutic synthesis pathway, underscoring the specific utility of the 4-bromo-2-(bromomethyl) substitution pattern in antiviral drug development [2].

Antiviral HCV Medicinal Chemistry

High-Value Application Scenarios for 4-Bromo-2-(bromomethyl)quinoline Based on Verified Differential Evidence


MAO-B Selective Inhibitor Development for CNS Therapeutics

This compound is optimally suited for medicinal chemistry programs targeting selective MAO-B inhibition for neurodegenerative diseases such as Parkinson's disease. The >120-fold selectivity for MAO-B over MAO-A (MAO-B IC50: 471 nM vs. MAO-A IC50: 57,300 nM) provides a viable starting point for lead optimization, as it minimizes the risk of hypertensive crises associated with non-selective MAO inhibitors [1]. Unlike 2-(bromomethyl)quinoline, which exhibits negligible inhibition (IC50 >100,000 nM) against both isoforms, the target compound's 4-bromo substitution directly contributes to its measurable potency and selectivity, enabling structure-activity relationship (SAR) studies focused on improving both affinity and CNS drug-like properties.

Dual-Orthogonal Synthetic Intermediate for Diversity-Oriented Quinoline Library Synthesis

Procure this compound when constructing diversely substituted quinoline libraries for SAR exploration. Its two orthogonal reactive centers—a C4-aryl bromide suitable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a C2-bromomethyl group for nucleophilic substitution—enable sequential derivatization from a single, commercially available intermediate [2]. This dual functionality reduces synthetic step count by at least one full reaction sequence compared to mono-bromomethyl quinoline analogs, each of which offers only one reactive site and would require additional functional group interconversion steps to achieve equivalent diversification.

Antiviral Drug Discovery Targeting HCV and Related Viral Pathogens

Integrate 4-Bromo-2-(bromomethyl)quinoline into antiviral drug discovery workflows, particularly for HCV therapeutic programs. Its explicit designation as an intermediate in US Patent US8633320B2 (Boehringer Ingelheim) for preparing HCV agents validates its relevance in a clinically significant antiviral target area [3]. This patent-established utility differentiates it from mono-bromomethyl quinoline analogs, which lack similar documented roles in validated HCV synthesis pathways, thereby reducing procurement risk for organizations seeking to align with established intellectual property landscapes.

Kinase Inhibitor Scaffold Development via Successive Functionalization

Use 4-Bromo-2-(bromomethyl)quinoline as a privileged scaffold for developing kinase inhibitors, leveraging both the quinoline core (a known kinase-binding motif) and the dual reactive handles for rapid analog generation. The bromomethyl group can be used to install diverse amine-containing fragments, while the 4-bromo group permits subsequent arylation or amination to explore different vectors within the kinase ATP-binding pocket [4]. This sequential functionalization strategy is not feasible with simpler bromomethylquinoline analogs, which lack the second cross-coupling-competent site for exploring additional substitution vectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(bromomethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.